Ammonium docosanoate
Description
Ammonium docosanoate, the ammonium salt of docosanoic acid (behenic acid, C22:0), is a saturated fatty acid derivative with the chemical formula C₂₂H₄₃COO⁻NH₄⁺. It is primarily utilized in biochemical research to study fatty acid metabolism, particularly peroxisomal β-oxidation pathways . Its long hydrocarbon chain (22 carbons) makes it a substrate for peroxisomal enzymes, which partially oxidize very-long-chain fatty acids (VLCFAs) into shorter fragments like acetyl-CoA. This property has been critical in elucidating the contribution of peroxisomes to lipid metabolism in organs such as the heart and liver .
Properties
CAS No. |
14548-84-6 |
|---|---|
Molecular Formula |
C22H47NO2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
azanium;docosanoate |
InChI |
InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3 |
InChI Key |
VCGNYVLXYFKXCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Other CAS No. |
14548-84-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Ammonium docosanoate belongs to a class of ammonium salts of long-chain fatty acids. Key analogues include:
Ammonium Stearate (C18:0)
- Formula : C₁₈H₃₅COO⁻NH₄⁺
- Key Differences: Shorter chain length (C18 vs. C22) reduces its reliance on peroxisomal oxidation; mitochondrial β-oxidation dominates. Higher solubility in polar solvents compared to C22 derivatives due to reduced hydrophobic interactions. Applications: Widely used in industrial surfactants and cosmetics, unlike this compound, which is niche to metabolic studies .
Methyl Docosanoate
- Formula : C₂₂H₄₃COOCH₃
- Key Differences :
Docosanoic Acid (Free Acid Form)
- Formula : C₂₂H₄₃COOH
- Key Differences :
- The free acid requires solubilization agents (e.g., albumin) for experimental use, whereas the ammonium salt form improves aqueous dispersion .
- Direct comparisons in rat heart perfusion studies showed that the ammonium salt facilitated more efficient tracking of acetyl-CoA labeling from peroxisomal oxidation .
Metabolic Pathway Comparisons
Peroxisomal vs. Mitochondrial Oxidation
- This compound: In rat heart studies, perfusion with 0.1 mM [¹³C₄]docosanoate resulted in 43% M2 enrichment in malonyl-CoA, indicating peroxisomal β-oxidation contributes significantly to acetyl-CoA pools. In contrast, mitochondrial citrate showed only 4% M2 enrichment, highlighting compartment-specific metabolism . Chain length (C22) necessitates peroxisomal processing, as mitochondria cannot fully oxidize VLCFAs .
- Octanoate (C8:0): Shorter chains are predominantly oxidized in mitochondria. Labeling studies with [¹³C]octanoate showed rapid incorporation into citrate, with minimal peroxisomal involvement .
Physicochemical Properties
| Property | This compound | Ammonium Stearate | Methyl Docosanoate |
|---|---|---|---|
| Molecular Weight | 373.6 g/mol | 341.5 g/mol | 354.6 g/mol |
| Solubility | Water-soluble | Water-soluble | Lipophilic |
| Melting Point | ~100–120°C | ~75–85°C | ~50–60°C |
| Key Applications | Metabolic studies | Surfactants | Chromatography standards, entomology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
